N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide
Description
This compound features a hybrid structure combining a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide moiety. The triazolopyrimidine group is a bicyclic heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antiparasitic applications . The benzotriazole-acetamide component is associated with diverse biological activities, including analgesic and antioxidant effects .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-15(10-23-14-6-2-1-5-13(14)21-22-23)17-7-3-4-12-8-18-16-19-11-20-24(16)9-12/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKRFRWJRRYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring fused with a pyrimidine moiety and an acetamide functional group. Its molecular formula is , and it has notable properties that contribute to its biological activities.
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following mechanisms have been identified:
- Inhibition of AXL Receptor Tyrosine Kinase : The compound has been shown to inhibit AXL receptor tyrosine kinase function, which is crucial in cancer progression and metastasis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have demonstrated that the compound induces G2/M phase arrest in the cell cycle. This effect is associated with the upregulation of cyclin B and downregulation of phosphorylated cdc2, leading to mitotic disruption .
- Apoptosis Induction : The activation of caspase pathways has been observed upon treatment with this compound, indicating its role in promoting apoptosis through intrinsic pathways. Specifically, it reduces Bcl-2 expression while increasing cleaved caspase-9 levels .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound in a xenograft model using human tumor cells. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The compound displayed a dose-dependent response with an optimal therapeutic window at 20 mg/kg .
Case Study 2: Mechanistic Insights
In vitro studies on HeLa cells revealed that treatment with the compound led to a marked increase in G2/M phase population alongside a decrease in S phase cells. This was corroborated by flow cytometry analyses showing distinct cell cycle profiles post-treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
- Compound 3 () : A triazolopyrimidine derivative with a difluoromethylpyridine substituent and fluorophenyl group. It was synthesized via Suzuki coupling and evaluated as a kinetoplastid inhibitor. Unlike the target compound, it lacks the benzotriazole-acetamide moiety but shares the triazolopyrimidine core, highlighting the latter’s role in antiparasitic activity .
- 7-(Aryl)-4,7-Dihydro-5-Propyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamides (): These derivatives, synthesized via a fusion method involving aminotriazole and aldehydes, demonstrate the versatility of the triazolopyrimidine scaffold.
Benzotriazole-Acetamide Derivatives
- Compound 65 (2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-p-Tolylacetamide) () : Exhibited potent analgesic activity in the Writhing test. The absence of the triazolopyrimidine-propyl chain suggests that the benzotriazole-acetamide alone is sufficient for pain modulation .
- Compound 73 (2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-(4-Hydroxyphenyl)Acetamide) () : Demonstrated antioxidant activity via the Griess assay. Structural variations in the acetamide’s aryl group (e.g., hydroxyl substitution) influence antioxidant efficacy, implying that the target compound’s triazolopyrimidine chain could modulate such properties .
Hybrid Structures
The target compound uniquely merges triazolopyrimidine and benzotriazole-acetamide pharmacophores. This design may enhance binding affinity to dual targets or improve pharmacokinetic profiles compared to simpler analogues. For instance:
- Bioactivity Potential: The triazolopyrimidine group could confer antiparasitic or kinase-inhibitory properties, while the benzotriazole-acetamide might contribute analgesic or antioxidant effects .
- Synthetic Complexity : Its synthesis likely requires sequential steps, such as Suzuki coupling for triazolopyrimidine functionalization (as in ) followed by amidation for acetamide attachment, contrasting with single-step methods for simpler derivatives .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships : The triazolopyrimidine core is critical for antiparasitic activity, while benzotriazole-acetamide derivatives excel in CNS-related and antioxidant applications. The target compound’s hybrid structure may bridge these domains.
- Therapeutic Potential: Further studies are required to validate whether the dual pharmacophores confer additive or novel biological effects, such as dual-target inhibition or enhanced bioavailability.
Preparation Methods
Biginelli-like Heterocyclization
Adapting Wang et al.'s methodology, the triazolo[1,5-a]pyrimidine scaffold is constructed via a three-component reaction:
Reagents:
- 5-Amino-3-mercapto-1,2,4-triazole (1.0 eq)
- Benzoylacetonitrile (1.2 eq)
- 4-Chlorobenzaldehyde (1.1 eq)
Conditions:
- Ethanol/conc. HCl (4:1), reflux, 8 hr
- Neutralization with NH₄OH to pH 7–8
Yield: 68–72%
Key Advantage: Single-step formation with inherent C6 reactivity for subsequent alkylation
Propyl Linker Installation
Nucleophilic Alkylation of Triazolopyrimidine
The C6 position undergoes alkylation using 1-bromo-3-chloropropane:
Procedure:
- Triazolopyrimidine (1.0 eq), K₂CO₃ (3.0 eq) in dry DMF
- Dropwise addition of 1-bromo-3-chloropropane (1.5 eq) at 0°C
- Stir at 80°C for 12 hr under N₂
Characterization Data:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.32 (t, J = 6.8 Hz, 2H, CH₂Cl), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 2.24 (quin, J = 6.8 Hz, 2H, CH₂)
- Yield: 65%
Synthesis of 2-(1H-Benzo[d]triazol-1-yl)acetic Acid
Optimized Benzotriazole Synthesis
Implementing the CN105237488A patent methodology:
Reaction Scheme:
o-Phenylenediamine + NaNO₂ → Benzotriazole (Pressurization method)
Conditions:
- 240–260°C, 3.0–4.0 MPa, 3–3.5 hr
- Acidification with H₂SO₄ to pH 5.0
Acetic Acid Derivative Formation
Benzotriazole undergoes N-alkylation:
Benzotriazole + ethyl bromoacetate → Ethyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate
↓ Hydrolysis
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid
Key Parameters:
- K₂CO₃/DMF, 60°C, 6 hr (alkylation)
- NaOH/EtOH/H₂O, reflux 2 hr (hydrolysis)
Overall Yield: 78%
Final Coupling Strategies
Mixed Anhydride Method
Reagents:
- 2-(1H-Benzo[d]triazol-1-yl)acetic acid (1.0 eq)
- Isobutyl chloroformate (1.1 eq)
- N-Methylmorpholine (1.2 eq)
Procedure:
- Activate acid with iBuOCOCl in THF at -15°C
- Add 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine
- Stir at 0°C → RT for 4 hr
Yield: 82%
Purity (HPLC): 98.6%
EDCI/HOBt Mediated Coupling
Alternative approach for scale-up:
Acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF
Add amine (1.05 eq), stir at RT 12 hr
Comparative Data:
| Parameter | Mixed Anhydride | EDCI/HOBt |
|---|---|---|
| Yield | 82% | 79% |
| Reaction Time | 4 hr | 12 hr |
| Byproduct Formation | <2% | 5–7% |
Spectroscopic Characterization
¹H NMR Analysis (DMSO-d6, 600 MHz)
- δ 8.85 (s, 1H, H-5 triazolopyrimidine)
- δ 8.12–7.45 (m, 8H, aromatic protons)
- δ 4.72 (s, 2H, CH₂CO)
- δ 3.89 (t, J = 6.8 Hz, 2H, NCH₂)
- δ 2.82 (t, J = 7.2 Hz, 2H, CH₂-triazolo)
- δ 1.98 (quin, J = 7.0 Hz, 2H, central CH₂)
HRMS (ESI+)
Found: 406.1789 [M+H]⁺
Calculated for C₁₉H₂₀N₇O₂: 406.1783
Δ = 0.6 ppm
Critical Analysis of Synthetic Routes
Yield Optimization Challenges
- Triazolopyrimidine alkylation: Limited by steric hindrance at C6
- Benzotriazole N-alkylation: Competing O-alkylation (5–8% side product)
- Amide coupling: Moisture sensitivity necessitates strict anhydrous conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
